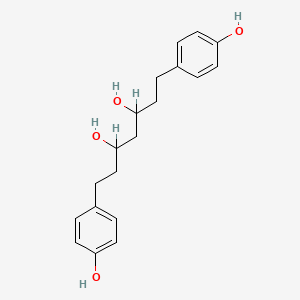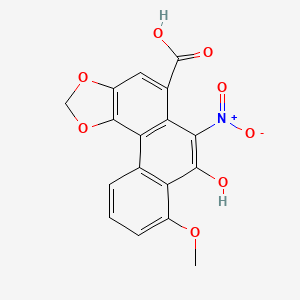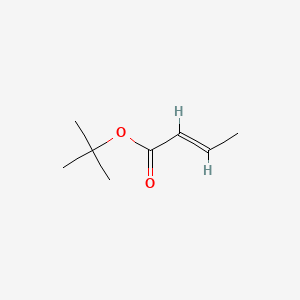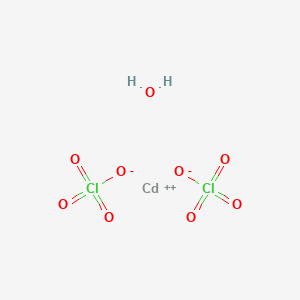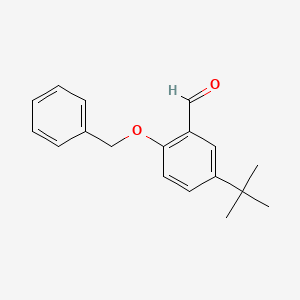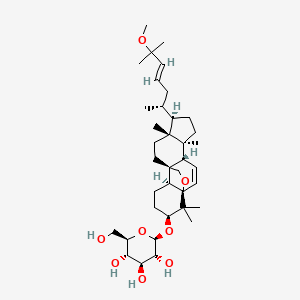
momordicoside F1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
momordicoside F1 is a natural product found in Momordica charantia with data available.
Wirkmechanismus
Target of Action
Momordicoside F1 is a bioactive compound isolated from Momordica charantia, also known as bitter melon . The primary target of this compound is the Keap1-Kelch protein . Keap1 is a key regulator of the Nrf2 antioxidant response pathway, which plays a crucial role in cellular defense against oxidative stress .
Mode of Action
It is suggested that this compound may inhibit the keap1-kelch protein, thereby activating the nrf2 pathway . This activation leads to an increase in the antioxidant status of the cellular environment .
Biochemical Pathways
The activation of the Nrf2 pathway by this compound leads to a series of downstream effects. Nrf2 is a key signaling protein in the Keap1/Nrf2/ARE signaling pathway, which is a crucial cellular antioxidant pathway . When Nrf2 is activated, it binds to the Antioxidant Response Elements (ARE) at the regulatory regions of its target genes, leading to the expression of proteins with antioxidant and cytoprotective functions .
Result of Action
The activation of the Nrf2 pathway by this compound can lead to an increase in the antioxidant status of the cellular environment . This can potentially protect cells from oxidative stress, which is implicated in various pathologies .
Biochemische Analyse
Biochemical Properties
Momordicoside F1, like other bioactive compounds in Momordica charantia, is believed to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other compounds from Momordica charantia have been shown to have anti-diabetic, anti-obesity, anti-cancer, anti-microbial, hypotensive, antioxidant, anti-hyperlipidemic, anti-inflammatory, immunomodulatory, anthelmintic, and protective properties . These effects might be due to various phytochemicals present in the plant, including this compound .
Molecular Mechanism
Studies on other compounds from Momordica charantia suggest that they may act as inhibitors of the Keap1-Kelch protein, potentially activating the Nrf2 signaling pathway . This pathway is crucial for cellular antioxidant responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Momordicoside F1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-diabetic, anti-obesity, and anti-inflammatory properties.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at managing metabolic disorders.
Vergleich Mit ähnlichen Verbindungen
Momordicoside F1 is part of a group of similar compounds isolated from Momordica charantia, including:
- Momordicoside F2
- Momordicoside G
- Momordicoside I
- Momordicoside K
- Momordicoside L
Compared to these compounds, this compound has shown unique properties in terms of its bioactivity and stability. Its ability to modulate the Nrf2 pathway and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGABSJZVJOSCX-IYZDVQGMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
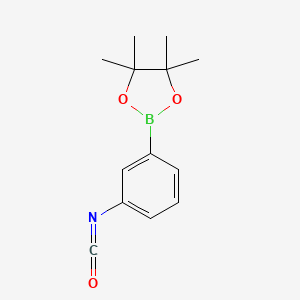
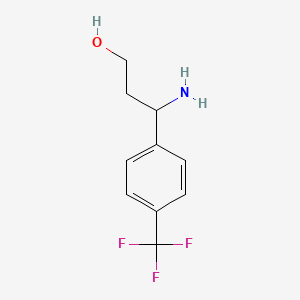
![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)
![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)
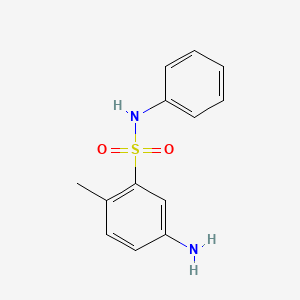
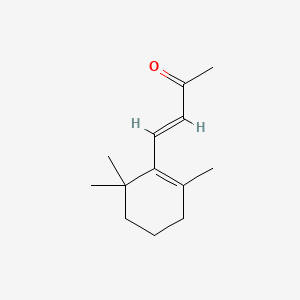
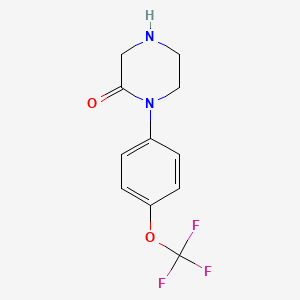
![4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene](/img/structure/B3029803.png)
